An In-depth Technical Guide on (S)-N-Nitrosoanatabine-d4: An Internal Standard for the Quantification of a Key Tobacco-Specific Nitrosamine
An In-depth Technical Guide on (S)-N-Nitrosoanatabine-d4: An Internal Standard for the Quantification of a Key Tobacco-Specific Nitrosamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-N-Nitrosoanatabine-d4, a critical tool in the analysis of tobacco-specific nitrosamines (TSNAs). TSNAs are a group of carcinogenic compounds found in tobacco products, and their accurate quantification is essential for research, product testing, and regulatory compliance. (S)-N-Nitrosoanatabine-d4 serves as an isotopically labeled internal standard for its non-deuterated counterpart, N-Nitrosoanatabine (NAT), one of the four major TSNAs.
Core Compound Data
The fundamental properties of (S)-N-Nitrosoanatabine-d4 are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Name | (2S)-1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-d4 |
| Synonyms | N-Nitrosoanatabine-d4, NAT-d4, N'-Nitrosoanatabine-d4 |
| CAS Number | 1426174-82-4[1][2][3][4] |
| Molecular Formula | C₁₀H₇D₄N₃O[1] |
| Molecular Weight | 193.24 g/mol [1][2] |
| Appearance | Clear Brownish Yellow Oil[1] |
| Storage | 2-8°C Refrigerator[1] |
The Role of Deuterated Internal Standards in LC-MS/MS Analysis
In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the gold standard for achieving the highest accuracy and precision.[5] The principle of isotope dilution mass spectrometry (IDMS) is employed, where a known amount of the deuterated standard is added to the sample at the beginning of the preparation process.[5]
(S)-N-Nitrosoanatabine-d4 is chemically identical to the target analyte, NAT, with the only difference being the presence of four deuterium atoms, which results in a slightly higher molecular weight. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they have nearly identical physicochemical properties, both compounds behave similarly during sample extraction, cleanup, and chromatographic separation.[6] Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. This allows for accurate correction of variations in sample preparation and instrumental response, thereby ensuring reliable quantification of NAT.[5][6]
Experimental Protocol: Quantification of N-Nitrosoanatabine in Tobacco Products using (S)-N-Nitrosoanatabine-d4
The following is a generalized experimental protocol for the quantification of NAT in tobacco products using LC-MS/MS with (S)-N-Nitrosoanatabine-d4 as an internal standard. This protocol is based on established methodologies for TSNA analysis.[7][8][9]
1. Sample Preparation
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Homogenization: A representative sample of the tobacco product is homogenized to ensure uniformity.
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Internal Standard Spiking: A known amount of (S)-N-Nitrosoanatabine-d4 solution is added to a pre-weighed aliquot of the homogenized tobacco sample.
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Extraction: The TSNAs, along with the internal standard, are extracted from the tobacco matrix using an appropriate buffer solution (e.g., aqueous ammonium acetate) with mechanical shaking.[8]
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Cleanup: The extract is filtered to remove particulate matter. Depending on the complexity of the matrix, further cleanup steps such as solid-phase extraction (SPE) may be employed to remove interfering substances.
2. LC-MS/MS Analysis
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Chromatographic Separation: The prepared extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a suitable analytical column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate or formic acid to improve ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both NAT and NAT-d4 are monitored for highly selective and sensitive detection.
3. Data Analysis and Quantification
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Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of NAT and a constant concentration of (S)-N-Nitrosoanatabine-d4. The curve is constructed by plotting the ratio of the peak area of NAT to the peak area of NAT-d4 against the concentration of NAT.
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Quantification: The concentration of NAT in the tobacco sample is determined by calculating the peak area ratio of NAT to NAT-d4 in the sample chromatogram and interpolating the concentration from the calibration curve. The final concentration is then calculated back to the original sample weight.[9]
Logical Workflow for NAT Quantification
The following diagram illustrates the logical workflow for the quantification of N-Nitrosoanatabine (NAT) using its deuterated internal standard, (S)-N-Nitrosoanatabine-d4.
Caption: Workflow for the quantification of N-Nitrosoanatabine (NAT).
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (S)-N-Nitroso Anatabine-d4 | LGC Standards [lgcstandards.com]
- 3. Page loading... [guidechem.com]
- 4. advatechgroup.com [advatechgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lcms.cz [lcms.cz]
- 8. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]
- 9. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]
